N-(tert-butyl)-4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide
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Description
N-(tert-butyl)-4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H34ClN3O2 and its molecular weight is 419.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymer Applications
The synthesis of compounds related to N-(tert-butyl)-4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide has been explored in the context of developing new polyamides with specific properties. For instance, compounds with tert-butyl and chlorophenyl groups have been utilized in the creation of polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit noncrystalline structures, high solubility in polar solvents, and form transparent, flexible, and tough films, making them suitable for various applications due to their thermal stability and useful levels of thermal properties (Hsiao, Yang, & Chen, 2000; Yang, Hsiao, & Yang, 1999).
Medicinal Chemistry
In medicinal chemistry, the structural motifs similar to this compound have been explored for their potential biological activities. For example, compounds containing piperidine and chlorophenyl groups have been investigated for their interactions with cannabinoid receptors, showing that certain conformations and substituents can influence their binding and activity as antagonists or inverse agonists (Shim et al., 2002).
Chemical Modification and Analgesic Activity
Chemical modifications of similar compounds have been studied to enrich the structural types of antagonists for receptors like TRPV1, which are relevant in pain perception. The exploration of analogs with altered rings or scaffolds aims to discover compounds with improved pharmacological profiles and tolerability, suggesting the versatility of these chemical structures in drug development (Nie et al., 2020).
Key Intermediate in Drug Synthesis
Compounds with tert-butyl and piperidine-1-carboxylate groups serve as key intermediates in the synthesis of drugs like Vandetanib, highlighting their importance in pharmaceutical manufacturing processes. The synthetic routes for these intermediates involve steps like acylation, sulfonation, and substitution, demonstrating their synthetic accessibility and utility (Wang et al., 2015).
Properties
IUPAC Name |
N-tert-butyl-4-[[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34ClN3O2/c1-22(2,3)26-21(29)27-14-10-17(11-15-27)16-25-20(28)23(12-4-5-13-23)18-6-8-19(24)9-7-18/h6-9,17H,4-5,10-16H2,1-3H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTOHFCTJDCSQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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